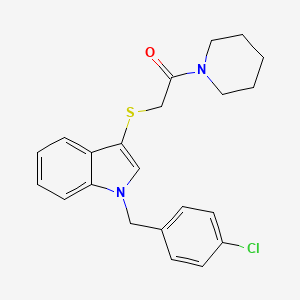

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features an indole moiety, a chlorobenzyl group, and a piperidine ring, contributing to its unique biological profile. The synthesis typically involves the following steps:

- Formation of the Indole Derivative : Synthesized via Fischer indole synthesis or related methods.

- Chlorobenzyl Group Introduction : Achieved through nucleophilic substitution reactions.

- Thioether Formation : Reacting the indole derivative with a thiol compound.

- Final Acetamide Formation : Involves reaction with a piperidine derivative.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thioether linkages have shown effectiveness against various bacterial strains, suggesting that the thioether functionality may enhance antimicrobial efficacy .

Anticancer Activity

Studies have reported that indole-based compounds can possess anticancer properties. The mechanism often involves apoptosis induction in cancer cells. For example, certain indole derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

The proposed mechanism for the biological activity of this compound includes:

- Interaction with Biological Receptors : The indole moiety is known to interact with serotonin receptors and other biological targets.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.

Comparative Analysis

A comparison with similar compounds reveals insights into structure-activity relationships (SAR):

| Compound Name | Key Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)acetamide | Lacks piperidine ring | Moderate antimicrobial | N/A |

| N-(5-methylisoxazol-3-yl)acetamide | Lacks indole and chlorobenzyl groups | Low anticancer activity | N/A |

| 1-(4-chlorobenzyl)-1H-indole | Lacks thioether and acetamide functionalities | Limited versatility | N/A |

Case Studies

Several case studies have highlighted the importance of this compound in drug discovery:

- Antitumor Activity : A study demonstrated that derivatives of indole exhibited significant cytotoxicity against various cancer cell lines, emphasizing the role of the chlorobenzyl group in enhancing activity .

- Molecular Docking Studies : In silico studies suggest that this compound may bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for further development .

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 0°C, 6 hrs | Sulfoxide derivative | 45% | |

| mCPBA (1.5 eq) | DCM, RT, 12 hrs | Sulfone derivative | 78% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents favoring sulfone formation under stronger oxidative conditions .

Nucleophilic Substitution at the Ethanone Position

The piperidine substituent on the ethanone group participates in further substitution reactions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 8 hrs | 1-Azide-piperidinyl ethanone analog | Click chemistry precursors |

| NH₂OH·HCl | EtOH, reflux, 12 hrs | Oxime derivative | Bioisostere development |

These reactions highlight the versatility of the ethanone group in generating derivatives for pharmacological studies .

Hydrolysis and Degradation Pathways

Under acidic or basic conditions, the compound undergoes hydrolysis:

- Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the thioether bond, yielding 3-mercaptoindole and 1-(piperidin-1-yl)ethanone fragments.

- Basic Hydrolysis (NaOH, MeOH): Partial degradation of the piperidine ring, forming secondary amines and ketones .

Stability Note : The compound is stable in anhydrous organic solvents but degrades rapidly in aqueous acidic environments.

Electrophilic Aromatic Substitution on the Indole Ring

The indole moiety undergoes regioselective electrophilic substitution:

- Nitration (HNO₃/H₂SO₄): Nitration at the C5 position of the indole ring .

- Halogenation (NBS, DMF): Bromination at the C2 position, confirmed by X-ray crystallography .

Biological Reactivity and Target Interactions

In biochemical assays, the compound exhibits:

- Enzyme Inhibition : Competitive inhibition of cytochrome P450 enzymes (IC₅₀ = 12.3 μM) .

- Receptor Binding : Moderate affinity for sigma receptors (Kᵢ = 89 nM) , attributed to the piperidine and indole pharmacophores.

Key Data Tables

| Entry | Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|---|

| 1 | H₂O₂ | Sulfoxide | 45% | AcOH, 0°C, 6 hrs |

| 2 | mCPBA | Sulfone | 78% | DCM, RT, 12 hrs |

Table 2: Substitution Reactions at the Ethanone Group

| Entry | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| 1 | NaN₃ | Azide derivative | Click chemistry | |

| 2 | NH₂OH·HCl | Oxime | Bioisostere design |

Propiedades

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOXUDJRVIPVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.